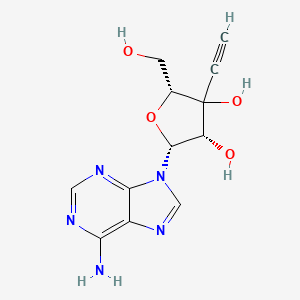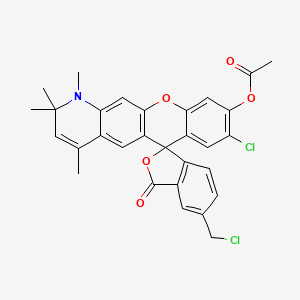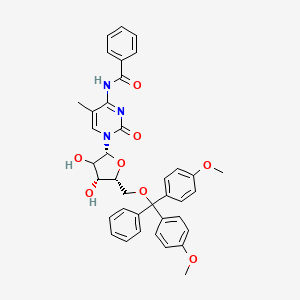
N4-Benzoyl-5'-O-DMT-5-methylcytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-Benzoyl-5’-O-DMT-5-methylcytidine is a cytidine analog, which means it is a modified version of the nucleoside cytidine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Benzoyl-5’-O-DMT-5-methylcytidine typically involves the protection of the hydroxyl groups and the amino group of cytidine. The process includes:
Protection of the 5’-hydroxyl group: This is achieved by using 4,4’-dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine.
Protection of the amino group: The amino group at the 4-position is protected by benzoylation using benzoyl chloride (Bz-Cl) in the presence of a base like triethylamine.
Methylation: The 5-position of the cytidine is methylated using methyl iodide (MeI) in the presence of a base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for N4-Benzoyl-5’-O-DMT-5-methylcytidine involve similar steps but are scaled up and optimized for higher yields and purity. The use of automated synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N4-Benzoyl-5’-O-DMT-5-methylcytidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the protected hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like sodium azide (NaN3) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N4-Benzoyl-5’-O-DMT-5-methylcytidine oxide, while reduction can yield N4-Benzoyl-5’-O-DMT-5-methylcytidine alcohol .
Scientific Research Applications
N4-Benzoyl-5’-O-DMT-5-methylcytidine has several scientific research applications:
Chemistry: Used in the synthesis of oligonucleotides for various research purposes.
Biology: Acts as a cytidine analog to study DNA methylation and its effects on gene expression.
Industry: Utilized in the production of antisense drugs and other therapeutic oligonucleotides
Mechanism of Action
N4-Benzoyl-5’-O-DMT-5-methylcytidine exerts its effects by inhibiting DNA methyltransferases, enzymes responsible for adding methyl groups to DNA. This inhibition can lead to changes in gene expression, making it a valuable tool in cancer research and therapy. The compound targets the active site of DNA methyltransferases, preventing them from methylating cytosine residues in DNA .
Comparison with Similar Compounds
Similar Compounds
N4-Benzoyl-5’-O-DMT-3’-O-(2-methoxyethyl)-5-methylcytidine: Another cytidine analog with similar applications but different protective groups.
N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine: A deoxy version of the compound, used in similar research applications.
Uniqueness
N4-Benzoyl-5’-O-DMT-5-methylcytidine is unique due to its specific protective groups and its ability to inhibit DNA methyltransferases effectively. This makes it particularly useful in studying DNA methylation and developing anti-cancer therapies .
Properties
Molecular Formula |
C38H37N3O8 |
|---|---|
Molecular Weight |
663.7 g/mol |
IUPAC Name |
N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C38H37N3O8/c1-24-22-41(37(45)40-34(24)39-35(44)25-10-6-4-7-11-25)36-33(43)32(42)31(49-36)23-48-38(26-12-8-5-9-13-26,27-14-18-29(46-2)19-15-27)28-16-20-30(47-3)21-17-28/h4-22,31-33,36,42-43H,23H2,1-3H3,(H,39,40,44,45)/t31-,32+,33?,36-/m1/s1 |
InChI Key |
QCKRNDPKDFQXCO-OWYLFCLSSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3C([C@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


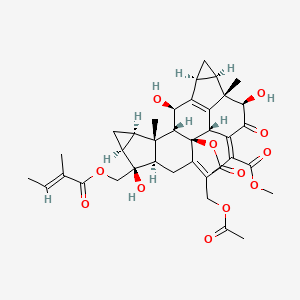
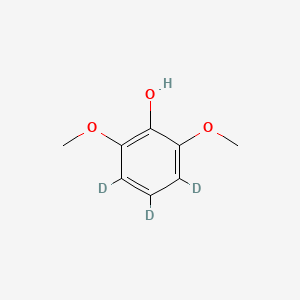
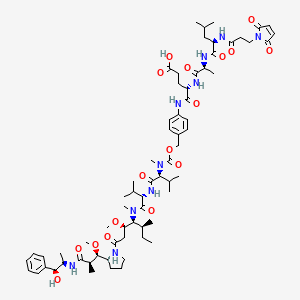

![(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(trideuteriomethylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12390415.png)
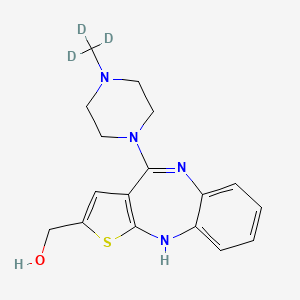
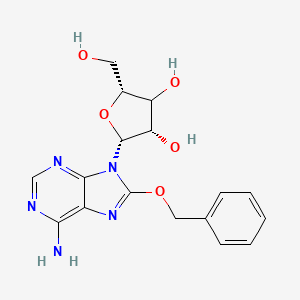


![5-[3-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]quinoxalin-6-yl]-1,3-benzoxazol-2-amine](/img/structure/B12390453.png)

